molecular formula C13H16N4O2 B14497659 4-[(2,4-Diaminopyrimidin-5-yl)methyl]-2-methoxy-6-methylphenol CAS No. 63488-96-0

4-[(2,4-Diaminopyrimidin-5-yl)methyl]-2-methoxy-6-methylphenol

Cat. No.: B14497659
CAS No.: 63488-96-0
M. Wt: 260.29 g/mol
InChI Key: UQIMTBOIPIUWEO-UHFFFAOYSA-N
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Description

4-[(2,4-Diaminopyrimidin-5-yl)methyl]-2-methoxy-6-methylphenol is an organic compound that consists of a phenyl ring with methoxy and methyl substituents, and a pyrimidine ring with amino groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,4-Diaminopyrimidin-5-yl)methyl]-2-methoxy-6-methylphenol typically involves multiple steps, including chlorination, nucleophilic substitution, iodination, Suzuki reaction, and deprotection. The starting material is often 2,4-diamino-6-hydroxypyrimidine . The reaction conditions may vary, but common reagents include palladium acetate (Pd(OAc)2) and N-ethylpiperidine for the Heck coupling reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as described above, with optimizations for large-scale production. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(2,4-Diaminopyrimidin-5-yl)methyl]-2-methoxy-6-methylphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The nitro groups on the pyrimidine ring can be reduced to amino groups.

    Substitution: The methoxy and methyl groups on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly used.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives of the pyrimidine ring.

    Substitution: Various substituted phenols and pyrimidines.

Scientific Research Applications

4-[(2,4-Diaminopyrimidin-5-yl)methyl]-2-methoxy-6-methylphenol has several scientific research applications:

Mechanism of Action

Properties

CAS No.

63488-96-0

Molecular Formula

C13H16N4O2

Molecular Weight

260.29 g/mol

IUPAC Name

4-[(2,4-diaminopyrimidin-5-yl)methyl]-2-methoxy-6-methylphenol

InChI

InChI=1S/C13H16N4O2/c1-7-3-8(5-10(19-2)11(7)18)4-9-6-16-13(15)17-12(9)14/h3,5-6,18H,4H2,1-2H3,(H4,14,15,16,17)

InChI Key

UQIMTBOIPIUWEO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)OC)CC2=CN=C(N=C2N)N

Origin of Product

United States

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